molecular formula C9H9IO3 B1633554 2-(5-Iodo-2-methoxyphenyl)acetic acid

2-(5-Iodo-2-methoxyphenyl)acetic acid

Cat. No.: B1633554
M. Wt: 292.07 g/mol
InChI Key: FXELFKNHHAYLLV-UHFFFAOYSA-N
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Description

2-(5-Iodo-2-methoxyphenyl)acetic acid is a halogenated phenylacetic acid derivative characterized by an iodine substituent at the 5-position and a methoxy group at the 2-position of the aromatic ring. Its molecular formula is C₉H₉IO₃, with a molecular weight of 306.07 g/mol. This compound is primarily employed in medicinal chemistry as a key intermediate for synthesizing bioactive molecules. For example, it was used to create N1-(1-ethyl-3-fluoro-2-hydroxypropyl)-N2-[(5-iodo-2-methoxyphenyl)acetyl]-L-valinamide, a caspase active site probe, through sequential peptidic coupling and deprotection steps . The iodine atom’s size and polarizability make it critical for target interactions in enzyme inhibition studies.

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

2-(5-iodo-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9IO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

FXELFKNHHAYLLV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)I)CC(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)I)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(5-Iodo-2-methoxyphenyl)acetic acid is C10H11IO3. The compound features a phenylacetic acid backbone, with an iodine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. These substituents significantly influence its chemical reactivity and biological interactions, enhancing its electrophilicity and potential for enzyme interaction.

Biological Activities

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown efficacy against various microbial pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties : Studies have demonstrated that compounds with similar structures often exhibit significant activity against cancer cell lines, indicating that this compound may also possess anticancer properties.

Applications in Research

The applications of this compound extend to several key areas:

  • Pharmacological Studies : The unique structural features make it a candidate for studying interactions with biological targets such as enzymes and receptors.
  • Radiolabeling for Imaging : Its derivatives have been explored as radioligands for imaging serotonin receptors, which are implicated in various psychiatric disorders. For instance, a related compound was successfully radioiodinated and evaluated for its binding affinity to 5-HT1A receptors .
  • Synthetic Chemistry : The synthesis of this compound can be achieved through various methods, allowing for its incorporation into larger molecular frameworks for drug development.

Case Studies

Several studies have documented the applications of compounds related to this compound:

  • Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting a pathway for developing new anticancer agents.
  • Antimicrobial Efficacy : Research indicated that compounds with similar structural motifs showed promising results against resistant strains of bacteria, reinforcing the potential use of this compound in antimicrobial therapy.
  • Imaging Studies : The development of radiolabeled derivatives for PET imaging has provided insights into serotonin receptor dynamics, showcasing the utility of this compound in neuropharmacological research .

Comparison with Similar Compounds

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Structure : Bromine at C3, methoxy at C3.
  • Molecular Weight : 245.07 g/mol.
  • Synthesis : Produced via regioselective bromination of 4-methoxyphenylacetic acid in acetic acid (84% yield) .
  • Applications : Used in natural product synthesis (e.g., Combretastatin A-4) and as a teaching tool for crystal structure analysis.
  • Key Findings :
    • The bromine atom causes electron-withdrawing effects, increasing the C–C–C angle at the substituted position (121.5° vs. 118.2° for methoxy) .
    • Forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), influencing crystallization behavior .

(5-Chloro-2-methoxyphenyl)acetic Acid

  • Structure : Chlorine at C5, methoxy at C2.
  • Molecular Weight : 200.62 g/mol.
  • Applications : Research applications, though specific biological roles are less documented .

2-(5-Fluoro-4-methoxy-2-methylphenyl)acetic Acid

  • Structure : Fluorine at C5, methyl at C2, methoxy at C4.
  • Molecular Weight : 198.19 g/mol.
  • Key Features : Fluorine’s electronegativity increases acidity (pKa ~3.5–4.0) and metabolic stability, while the methyl group introduces steric effects .

Heterocyclic and Functionalized Analogues

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid

  • Structure : Oxadiazole ring linked to a 4-methoxyphenyl group.
  • Comparison : The oxadiazole ring enhances rigidity and electronic diversity compared to the planar phenyl ring in the parent compound.

2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic Acid

  • Structure : Thiophene ring substituted with chlorine.
  • Molecular Weight : 282.74 g/mol.
  • Key Features : The thiophene moiety improves lipid solubility and membrane permeability, advantageous in antimicrobial agents .

Ester and Prodrug Derivatives

Methyl 2-(5-Iodo-2-methylphenyl)acetate

  • Structure : Methyl ester of the parent compound.
  • Applications : Intermediate for prodrug synthesis, improving oral bioavailability .
  • Comparison : Esterification reduces polarity, enhancing absorption but requiring enzymatic cleavage for activation.

Structural and Electronic Analysis

Table 1: Comparative Properties of Key Analogues

Compound Substituents Molecular Weight LogP* Key Applications References
2-(5-Iodo-2-methoxyphenyl)acetic acid I (C5), OMe (C2) 306.07 ~2.8 Caspase probes, enzyme studies
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (C3), OMe (C4) 245.07 ~2.1 Natural product synthesis
(5-Chloro-2-methoxyphenyl)acetic Acid Cl (C5), OMe (C2) 200.62 ~1.9 Research intermediates
2-(5-Fluoro-4-methoxy-2-methylphenyl)acetic acid F (C5), Me (C2), OMe (C4) 198.19 ~2.3 Structural studies

*Predicted using fragment-based methods.

Preparation Methods

Synthesis of 2-Methoxy-5-Iodophenol Intermediate

The foundational step involves preparing 2-methoxy-5-iodophenol, as detailed in the patent CN1313426C. This three-step protocol begins with protecting the hydroxyl group of 2-methoxyphenol using Tosyl chloride:

  • Protection :

    • Reactants : 2-Methoxyphenol, Tosyl chloride, triethylamine.
    • Conditions : 0–30°C, 5–15 hours.
    • Product : Tosyl-(2-methoxyphenyl) ester (yield: 85–90%).
  • Iodination :

    • Reactants : Tosyl-(2-methoxyphenyl) ester, iodine monochloride, metal chloride catalyst (e.g., FeCl₃).
    • Conditions : Glacial acetic acid solvent, room temperature.
    • Product : Tosyl-(2-methoxy-5-iodophenyl) ester (yield: 78–82%).
  • Deprotection :

    • Reactants : Tosyl-(2-methoxy-5-iodophenyl) ester, potassium hydroxide.
    • Conditions : Ethanol-water reflux (60–90°C, 24 hours).
    • Product : 2-Methoxy-5-iodophenol (yield: 75–80%).

Introduction of the Acetic Acid Side Chain

The phenol intermediate undergoes alkylation to introduce the acetic acid group. A Friedel-Crafts acylation or nucleophilic substitution is employed:

  • Friedel-Crafts Acylation :

    • Reactants : 2-Methoxy-5-iodophenol, chloroacetyl chloride, AlCl₃.
    • Conditions : Dichloromethane, 0°C to reflux.
    • Product : 2-(5-Iodo-2-methoxyphenyl)acetyl chloride (yield: 65–70%).
  • Hydrolysis :

    • Reactants : Acetyl chloride derivative, aqueous HCl.
    • Conditions : Reflux in ethanol-water (1:1).
    • Product : 2-(5-Iodo-2-methoxyphenyl)acetic acid (yield: 90–95%).

Direct Electrophilic Iodination of 2-Methoxyphenylacetic Acid

Regioselective Iodination

This method prioritizes introducing iodine after forming the phenylacetic acid backbone. The methoxy group directs electrophilic substitution to the para position, but steric and electronic factors enable iodination at the 5-position:

  • Reactants : 2-Methoxyphenylacetic acid, iodine, nitric acid.
  • Conditions : Glacial acetic acid, 50–60°C, 6–8 hours.
  • Mechanism : Nitric acid generates iodonium ions (I⁺), which attack the electron-rich 5-position.
  • Yield : 60–65% (requires chromatographic purification).

Optimization Challenges

  • Byproducts : 3-Iodo and 6-iodo isomers form due to competing directing effects.
  • Mitigation : Use of bulky solvents (e.g., tert-butanol) reduces para substitution, favoring 5-iodo isomer (yield improvement: 10–15%).

Metal-Catalyzed Cross-Coupling Approaches

Ullmann-Type Coupling

Aryl halides and acetic acid precursors are coupled using copper catalysts:

  • Reactants : 5-Iodo-2-methoxyphenylboronic acid, bromoacetic acid.
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand.
  • Conditions : DMF, 80°C, 12 hours.
  • Yield : 70–75% (requires inert atmosphere).

Suzuki-Miyaura Coupling

This method enhances selectivity and scalability:

  • Reactants : 2-Methoxy-5-iodophenyl triflate, potassium vinyltrifluoroborate.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Conditions : THF/water (3:1), 60°C, 6 hours.
  • Post-reaction oxidation : Ozonolysis of the vinyl group to carboxylic acid.
  • Overall yield : 55–60%.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Advantages Limitations
Tosyl Chloride Route 4 70–75 High regioselectivity, scalable Lengthy deprotection steps
Direct Iodination 2 60–65 Short synthetic route Low selectivity, purification
Ullmann Coupling 3 70–75 Functional group tolerance Requires inert conditions
Suzuki Coupling 3 55–60 Mild conditions, high purity Costly catalysts, oxidation step

Industrial-Scale Considerations

Cost Efficiency

The Tosyl chloride route is preferred for large-scale production due to reagent affordability (Tosyl chloride: $0.50/g vs. Pd catalysts: $150/g).

Environmental Impact

  • Waste Management : Iodine recovery systems are critical to minimize environmental discharge.
  • Solvent Recycling : Glacial acetic acid and ethanol are distilled and reused, reducing costs by 20–25%.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(5-Iodo-2-methoxyphenyl)acetic acid?

Methodological Answer: A regioselective iodination strategy can be adapted from analogous bromination protocols. For example, 4-methoxyphenylacetic acid undergoes bromination using Br₂ in acetic acid under mild conditions (room temperature, 1 hour) to yield the brominated derivative . For iodination, replace Br₂ with iodine (I₂) or N-iodosuccinimide (NIS) in the presence of a catalyst (e.g., HIO₃ or Ag₂SO₄) to achieve selective iodination at the 5-position. Monitor reaction progress via TLC or HPLC, and purify the product via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers ensure high purity of this compound post-synthesis?

Methodological Answer: Critical purification steps include:

  • Recrystallization : Use a solvent system with polarity matching the compound (e.g., ethanol/water) to remove unreacted starting materials and by-products.
  • Column Chromatography : Employ silica gel with a hexane:ethyl acetate (3:1 to 1:1) gradient to isolate the product. Monitor fractions via NMR or LC-MS.
  • Acid-Base Extraction : Dissolve the crude product in aqueous NaOH, wash with DCM to remove non-acidic impurities, then re-acidify with HCl to precipitate the pure compound.

Advanced Research Questions

Q. How do electronic properties of the iodine substituent influence molecular conformation and crystal packing?

Methodological Answer: The iodine atom, as a strong electron-withdrawing group, induces steric and electronic effects:

  • Bond Angles : In the brominated analogue, the C–C–C angle at the Br substituent is 121.5°, larger than the methoxy group’s 118.2°, reflecting iodine’s stronger electron-withdrawing nature . For the iodo derivative, expect similar or greater angular distortion.
  • Crystal Packing : Hydrogen-bonded dimers (R₂²(8) motif) form via carboxylic acid groups, as observed in the bromo compound. Iodine’s larger atomic radius may alter intermolecular distances, affecting lattice stability. Use single-crystal X-ray diffraction to analyze dihedral angles (e.g., between the phenyl ring and acetic acid moiety) and hydrogen-bonding patterns .

Q. What is the role of this compound in natural product synthesis?

Methodological Answer: This compound serves as a key intermediate in synthesizing bioactive molecules:

  • Combretastatin A-4 Analogues : The brominated derivative undergoes Perkin condensation with aldehydes to form stilbene derivatives, followed by decarboxylation to yield Combretastatin-like structures with antimitotic activity .
  • Perylenequinones : The iodo analogue is utilized in photodynamic therapy agent synthesis (e.g., Calphostin D) via Suzuki-Miyaura couplings or Ullmann reactions. Optimize cross-coupling conditions (e.g., Pd catalysts, ligand systems) to retain iodine’s regiochemical integrity.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for iodinated aromatic compounds?

Methodological Answer: Address discrepancies using:

  • 2D NMR Techniques : HSQC and HMBC to assign aromatic proton environments and confirm iodine’s para-substitution.
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate structural assignments.
  • Isotopic Labeling : Synthesize deuterated analogues to simplify splitting patterns in crowded aromatic regions.

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